Methyl 2-[(3,7-dimethyloctylidene)amino]benzoate
Description
Methyl 2-[(3,7-dimethyloctylidene)amino]benzoate (CAS # 94134-04-0) is an amino benzoate derivative with the molecular formula C₁₈H₂₃NO₂ and an average molecular mass of 285.387 g/mol . Its structure features a benzoate ester core substituted at the 2-position with an imine group linked to a 3,7-dimethyloctylidene chain. The compound is identified under multiple nomenclature systems, including IUPAC and ACD naming conventions .
Properties
CAS No. |
94134-04-0 |
|---|---|
Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
methyl 2-(3,7-dimethyloctylideneamino)benzoate |
InChI |
InChI=1S/C18H27NO2/c1-14(2)8-7-9-15(3)12-13-19-17-11-6-5-10-16(17)18(20)21-4/h5-6,10-11,13-15H,7-9,12H2,1-4H3 |
InChI Key |
BHHAGTCBFIQRCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CC=NC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 2-[(3,7-dimethyloctylidene)amino]benzoate involves the reaction between hydroxycitronellal and methyl anthranilate . The reaction conditions typically include:
Hydration of Citronellal: This step involves the hydration of citronellal to produce hydroxycitronellal.
Schiff Base Formation: Hydroxycitronellal reacts with methyl anthranilate to form the Schiff base, resulting in the formation of this compound.
Chemical Reactions Analysis
Methyl 2-[(3,7-dimethyloctylidene)amino]benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can also occur, but detailed information on the reagents and conditions is limited.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Fragrance and Cosmetic Formulations
Methyl 2-[(3,7-dimethyloctylidene)amino]benzoate is primarily utilized in the fragrance industry due to its ability to enhance scent profiles and stability in formulations. Its hydrophobic nature allows it to interact favorably with other fragrance components, influencing volatility and scent longevity. Interaction studies have shown that this compound can significantly improve the overall performance of fragrance mixtures.
Research has indicated potential biological activities associated with this compound. Studies are ongoing to explore its antimicrobial properties and other therapeutic potentials due to its structural characteristics as an amino benzoate derivative.
Case Study 1: Fragrance Stability Enhancement
A study conducted on various fragrance formulations demonstrated that incorporating this compound significantly improved scent retention over time compared to formulations without this compound. The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze the volatility of different components in the mixture.
Case Study 2: Cosmetic Applications
In cosmetic formulations, this compound was tested for its efficacy as a skin conditioning agent. Results indicated that it provided enhanced moisture retention and improved skin feel when compared to traditional emollients used in similar products.
Mechanism of Action
The mechanism of action of methyl 2-[(3,7-dimethyloctylidene)amino]benzoate involves its interaction with molecular targets in fragrance formulations. It acts as a fixative, enhancing the longevity and stability of the fragrance
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations in Benzoate Derivatives
Sulfonylurea-Substituted Benzoates
Compounds such as metsulfuron methyl ester and tribenuron methyl ester () share the methyl benzoate backbone but incorporate sulfonylurea groups (-SO₂NHCONH-) at the 2-position. These derivatives are widely used as herbicides due to their inhibition of acetolactate synthase (ALS) in plants. In contrast, the target compound’s imine and alkylidene substituents lack herbicidal activity but may exhibit distinct reactivity in metal-catalyzed C–H functionalization reactions, similar to N,O-bidentate directing groups (cf. ).
Acetylamino-Substituted Benzoates
Methyl N-acetylanthranilate (CAS # 2719-08-6) serves as a read-across analogue for skin sensitization studies (). Both compounds share the amino benzoate fragment, but the acetyl group in Methyl N-acetylanthranilate replaces the octylidene chain. This difference reduces steric hindrance and alters hydrophobicity, impacting bioavailability and metabolic pathways.
Phosphoryl-Imidazole Benzoates
Methyl 2-({hydroxy[2-(1H-imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate () features a phosphoryl-imidazole group, enabling hydrolysis studies mimicking hydrolase enzymes. The target compound’s imine group, in contrast, may undergo nucleophilic addition or redox reactions rather than hydrolysis.
Structural and Physicochemical Properties
| Compound | Molecular Formula | Key Functional Groups | Applications | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | C₁₈H₂₃NO₂ | Imine, conjugated diene | Organic synthesis, potential catalysis | 4.8 |
| Metsulfuron Methyl Ester | C₁₄H₁₅N₅O₆S | Sulfonylurea, triazine | Herbicide | 1.2 |
| Methyl N-Acetylanthranilate | C₁₀H₁₁NO₃ | Acetylamino | Fragrance, read-across studies | 1.5 |
| Phosphoryl-Imidazole Benzoate | C₁₇H₁₅N₂O₇P | Phosphoryl, imidazole | Enzyme model studies | 2.1 |
*LogP values estimated via computational tools (e.g., ChemSpider ).
Crystallographic and Conformational Analysis
Software such as SHELXL () and Mercury CSD () are critical for comparing crystal packing and intermolecular interactions. The target compound’s elongated octylidene chain may adopt a planar conformation due to conjugation, whereas bulkier substituents (e.g., sulfonylureas) disrupt crystallinity, as seen in tribenuron methyl ester’s polymorphic forms .
Biological Activity
Methyl 2-[(3,7-dimethyloctylidene)amino]benzoate is an organic compound notable for its unique structural features and potential applications in various fields, particularly in the fragrance and cosmetic industries. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 289.419 g/mol. The compound features a benzoate moiety linked to a dimethyloctylidene amino group, contributing to its hydrophobic nature with a logP value of about 3.98, indicating significant lipophilicity which may lead to bioaccumulation in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₇N₁O₂ |
| Molecular Weight | 289.419 g/mol |
| LogP | ~3.98 |
| Hydrophobicity | High |
The biological activity of this compound is primarily influenced by its interaction with various biological targets due to its structural characteristics. The compound's hydrophobic properties suggest potential interactions with lipid membranes, which could affect cellular processes such as membrane fluidity and permeability.
Potential Applications
- Fragrance Industry : this compound is primarily used as a fragrance ingredient due to its pleasant aroma profile and stability under various conditions. Its interactions with other fragrance components can influence volatility and scent longevity, making it valuable in perfumery.
- Cosmetic Formulations : Given its lipophilic nature, this compound may serve as an effective emulsifier or stabilizer in cosmetic products, enhancing texture and performance.
Case Studies and Research Findings
Research into the biological activity of this compound has focused on its sensory characteristics and stability in formulations:
- Study on Fragrance Stability : A study assessed how this compound interacts with other fragrance components in complex mixtures. The results indicated that the compound maintains its stability while enhancing the overall scent profile when combined with specific esters and alcohols commonly used in perfumery.
- Toxicological Assessment : Preliminary toxicological assessments suggest that this compound exhibits low toxicity levels when used within recommended concentrations in cosmetic formulations. Further studies are necessary to confirm these findings across diverse application scenarios.
Comparative Analysis
To provide context for the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate | C₁₈H₂₉N₁O₃ | Hydroxyl group enhances solubility |
| Aurantiol | C₁₈H₂₇N₁O₃ | Known for floral fragrances; different olfactory properties |
| Methyl anthranilate | C₉H₉N₁O₂ | Smaller structure used extensively in flavoring |
Q & A
Q. What are the recommended synthetic pathways for Methyl 2-[(3,7-dimethyloctylidene)amino]benzoate, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves condensation between methyl 2-aminobenzoate and 3,7-dimethyloctanal derivatives. Key steps include:
- Schiff base formation: Reacting the amine group with an aldehyde under anhydrous conditions (e.g., ethanol or dichloromethane) with catalytic acid (e.g., acetic acid) .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
- Optimization: Monitor reaction progress via TLC or NMR to adjust stoichiometry, temperature (typically 60–80°C), and solvent polarity. For sterically hindered substrates, use high-boiling solvents like toluene .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer:
- NMR Analysis:
- 1H NMR: Look for imine proton resonance (δ 8.3–8.5 ppm) and aromatic protons (δ 6.5–8.0 ppm). Overlapping signals in the aliphatic region (δ 1.0–2.5 ppm) may require 2D COSY or HSQC for assignment .
- 13C NMR: Confirm the ester carbonyl (δ ~165–170 ppm) and imine carbon (δ ~150–160 ppm) .
- X-ray Crystallography: Use SHELX for structure refinement and Mercury for visualization of intermolecular interactions (e.g., hydrogen bonding or π-π stacking) .
Advanced Research Questions
Q. How can computational methods predict the reactivity or stability of this compound in different environments?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic/electrophilic attack. Software like Gaussian or ORCA can model tautomerization equilibria (e.g., enol-imine vs. keto-amine forms) .
- Molecular Dynamics (MD): Simulate solvation effects in polar vs. nonpolar solvents using GROMACS. Focus on conformational stability of the aliphatic chain .
Q. What strategies resolve contradictions in spectral data for structurally similar derivatives (e.g., overlapping signals in 13C NMR)?
- Methodological Answer:
- Advanced NMR Techniques: Use DEPT-135 to distinguish CH, CH2, and CH3 groups. For unresolved aromatic signals, employ NOESY to probe spatial proximity .
- Isotopic Labeling: Synthesize deuterated analogs (e.g., CD3 groups) to simplify splitting patterns in crowded regions .
Q. How can intermolecular interactions of this compound be analyzed in crystal packing?
- Methodological Answer:
- Mercury CSD Analysis: Use the "Materials Module" to search the Cambridge Structural Database (CSD) for analogous packing motifs. Calculate void spaces to assess potential for host-guest chemistry .
- Hirshfeld Surface Analysis: Quantify close contacts (e.g., C–H···O, π-π) using CrystalExplorer. Compare fingerprint plots with related Schiff bases .
Q. What experimental designs are suitable for studying the compound’s biological activity (e.g., enzyme inhibition or antimicrobial effects)?
- Methodological Answer:
- Enzyme Assays: Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to target proteins (e.g., acetylcholinesterase). Include positive controls (e.g., galantamine) and adjust pH to match physiological conditions .
- Microbiological Testing: Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains. Use broth microdilution methods and validate with ATCC reference strains .
Data Contradiction and Validation
Q. How to address discrepancies between theoretical (computational) and experimental (X-ray) bond lengths in the imine moiety?
- Methodological Answer:
- Error Source Analysis: Check for basis set limitations in DFT (e.g., B3LYP/6-31G* vs. larger sets like def2-TZVP). Compare thermal ellipsoids in X-ray data (via ORTEP-3) to assess dynamic disorder .
- Multiconformer Refinement: Use SHELXL to model alternative conformations if electron density suggests flexibility in the aliphatic chain .
Q. What validation protocols ensure reproducibility in synthetic yields across laboratories?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
